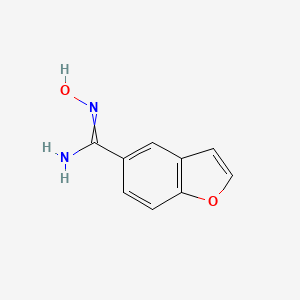
5-Benzofurancarboximidamide, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboximidamide, N-hydroxy- typically involves a multi-step process. One common method starts with the preparation of benzofuran derivatives, which are then subjected to various chemical reactions to introduce the N-hydroxy and carboximidamide functional groups. For instance, the benzofuran core can be synthesized from 2-hydroxy-5-nitrobenzaldehyde, which is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
Industrial Production Methods
While specific industrial production methods for 5-Benzofurancarboximidamide, N-hydroxy- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-Benzofurancarboximidamide, N-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Benzofurancarboximidamide, N-hydroxy- could yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5-Benzofurancarboximidamide, N-hydroxy- has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new chemical entities with potential therapeutic applications.
Biology: It is used to study the kynurenine pathway and its role in various biological processes.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-Benzofurancarboximidamide, N-hydroxy- involves its interaction with the IDO1 enzyme. It inhibits the enzyme by binding to its active site, thereby preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response, making it a potential candidate for cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzofurancarboximidamide, N-hydroxy- include other benzofuran derivatives and IDO1 inhibitors. Examples include:
- 5-(N-Hydroxycarbamimidoyl) benzofuran derivatives
- Various substituted benzofurans with different functional groups
Uniqueness
What sets 5-Benzofurancarboximidamide, N-hydroxy- apart is its specific structure-activity relationship (SAR) that allows for potent inhibition of IDO1. The presence of the N-hydroxy and carboximidamide groups contributes to its high affinity and selectivity for the enzyme .
Properties
IUPAC Name |
N'-hydroxy-1-benzofuran-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOAWMSQPZJZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8402917.png)
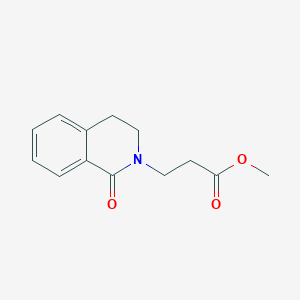
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carboxylic acid](/img/structure/B8402926.png)
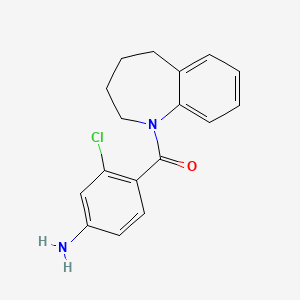
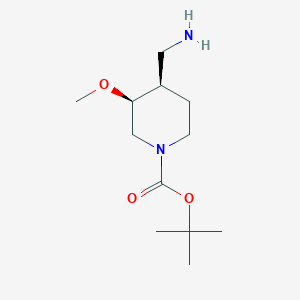
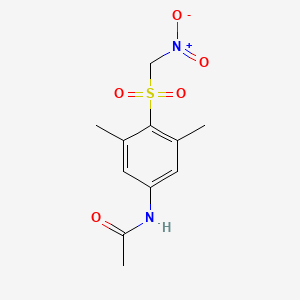
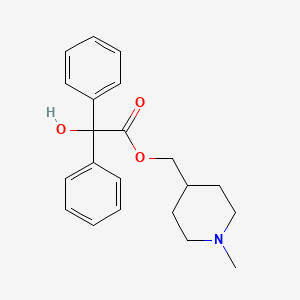

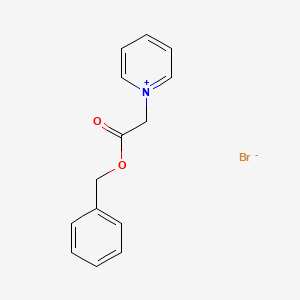
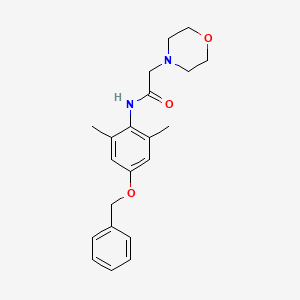
![N-[5-(2-Thioureidothiazol-4-yl)furfuryl]acetamide](/img/structure/B8402967.png)
![(S)-8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B8402982.png)
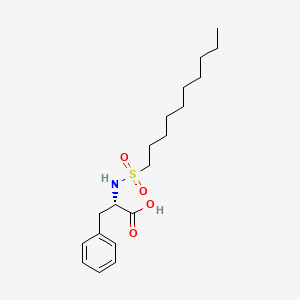
![N-[2-Chloro-4-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-phenyl]-3,3-dimethylbutanamide](/img/structure/B8403018.png)
